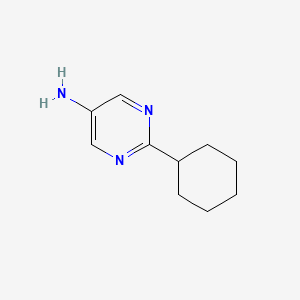

2-(2-propylphenoxy)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-propylphenoxy)acetic Acid” is a compound that belongs to the class of organic compounds known as alkyl-phenylketones . It is a cell-permeable phenoxyacetic acid derivative that acts as a potent and selective peroxisome proliferator activator receptor δ (PPARδ) agonist .

Synthesis Analysis

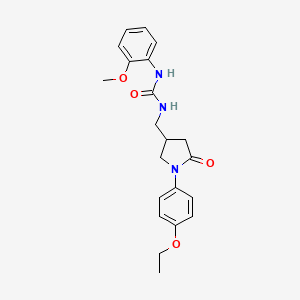

The synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was achieved by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .

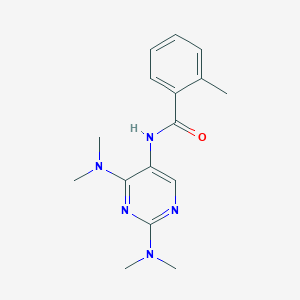

Molecular Structure Analysis

The molecular formula of “2-(2-propylphenoxy)acetic Acid” is C14H20O4 . The InChI representation of the molecule is InChI=1S/C14H20O4/c1-3-7-11-8-5-6-9-12 (11)18-14 (13 (15)16)17-10-4-2/h5-6,8-9,14H,3-4,7,10H2,1-2H3, (H,15,16) .

Physical And Chemical Properties Analysis

The molecular weight of “2-(2-propylphenoxy)acetic Acid” is 252.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 8 .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Agents

Phenoxy acetic acid derivatives, including “2-(2-propylphenoxy)acetic Acid”, have been studied for their potential as selective COX-2 inhibitors . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .

Pain-Relieving Effects

Compounds derived from “2-(2-propylphenoxy)acetic Acid” have been thoroughly analyzed for their pain-relieving effects . These compounds have shown significant anti-inflammatory effects without causing stomach ulcers .

Histological Changes

The potent compounds derived from “2-(2-propylphenoxy)acetic Acid” have been studied for their effects on histological changes . This research can provide valuable insights into the effects of these compounds on tissue structures .

Toxicological Properties

The toxicological properties of compounds derived from “2-(2-propylphenoxy)acetic Acid” have been scrutinized . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offers valuable information on their safety profiles .

Synthesis of Novel Derivatives

“2-(2-propylphenoxy)acetic Acid” has been used in the synthesis of novel derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . These novel derivatives can potentially serve as therapeutic candidates .

Pharmacological Activities

Phenoxy acetamide and its derivatives, including “2-(2-propylphenoxy)acetic Acid”, have been investigated for their pharmacological activities . This research can help design new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality .

Mecanismo De Acción

Target of Action

Similar compounds, such as phenoxy acetic acid derivatives, have been shown to selectively inhibit cox-2 . COX-2 is an enzyme that plays a key role in converting arachidonic acid into prostaglandins, which are mediators and regulators of inflammation .

Mode of Action

Related compounds, such as phenoxy acetic acid derivatives, have been shown to inhibit cox-2 . This inhibition reduces the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

Related compounds, such as phenoxy acetic acid derivatives, have been shown to inhibit the cox-2 pathway . This inhibition reduces the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever .

Result of Action

Related compounds, such as phenoxy acetic acid derivatives, have been shown to have significant anti-inflammatory effects . They inhibit COX-2, reducing the production of prostaglandins and thereby reducing inflammation .

Propiedades

IUPAC Name |

2-(2-propylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-5-9-6-3-4-7-10(9)14-8-11(12)13/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPZEZYSGGBRBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-propylphenoxy)acetic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)

![3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366663.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea](/img/structure/B2366664.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2366665.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)